Physicochemical Differentiation of 2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine from a Common Pyrimidine Analogue
The target compound (C16H19F3N2O2) has a computed XLogP3-AA of 2.8 and 0 hydrogen bond donors (HBD) [1]. In contrast, the corresponding pyrimidine analogue 5-bromo-2-[(1-cyclopropanecarbonylpiperidin-3-yl)methoxy]pyrimidine has a computed XLogP of ~1.9 and 0 HBD (estimated from its structure) [2]. The 0.9 log unit difference in lipophilicity can substantially influence membrane permeability and metabolic clearance in drug discovery programs.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) and HBD count |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8; HBD = 0 [1] |
| Comparator Or Baseline | 5-Bromo-2-[(1-cyclopropanecarbonylpiperidin-3-yl)methoxy]pyrimidine: XLogP ≈ 1.9; HBD = 0 [2] |
| Quantified Difference | ΔXLogP ≈ +0.9 log units; ΔHBD = 0 |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm (target); estimated from fragment contributions (comparator) |
Why This Matters
A 0.9 log unit increase in lipophilicity can shift a compound between low and moderate passive permeability categories, directly affecting oral absorption potential and metabolic stability profiles.
- [1] PubChem. 2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine. Compound Summary, CID 126874679. National Center for Biotechnology Information. View Source
- [2] PubChem. 5-Bromo-2-[(1-cyclopropanecarbonylpiperidin-3-yl)methoxy]pyrimidine. Compound Summary. National Center for Biotechnology Information. View Source
